molecular formula C14H14O2 B10832242 4-Benzyl-5-methylbenzene-1,3-diol

4-Benzyl-5-methylbenzene-1,3-diol

Cat. No.: B10832242
M. Wt: 214.26 g/mol
InChI Key: VPHJXVVCNGTIMH-UHFFFAOYSA-N
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Description

Resorcinol compound 29, also known as 1,3-dihydroxybenzene, is an organic compound with the molecular formula C6H6O2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a white crystalline solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinol is produced through several synthetic routes. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate, although this method has been largely discarded due to the generation of sulfur-containing waste .

Industrial Production Methods

Industrial production of resorcinol typically involves the Hock rearrangement process. This method starts with the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene, which is then oxidized and rearranged to produce resorcinol and acetone . This process is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Resorcinol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of resorcinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroxybenzene derivatives.

    Substitution: Resorcinol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Major Products

The major products formed from these reactions include quinones from oxidation, dihydroxybenzene derivatives from reduction, and various substituted resorcinol derivatives from electrophilic substitution reactions .

Scientific Research Applications

Resorcinol has a wide range of applications in scientific research and industry:

Mechanism of Action

Resorcinol exerts its effects through various mechanisms. In topical applications, it acts as a keratolytic agent, helping to remove hard, scaly, or roughened skin. It also possesses antibacterial properties, making it effective in treating skin infections . Additionally, resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Comparison with Similar Compounds

Resorcinol is similar to other phenolic compounds such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). resorcinol is unique in its meta-dihydroxy configuration, which imparts distinct chemical and physical properties. Unlike catechol and hydroquinone, resorcinol is less prone to oxidation and has a higher solubility in water . This makes it particularly useful in applications where stability and solubility are important factors.

List of Similar Compounds

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-benzyl-5-methylbenzene-1,3-diol

InChI

InChI=1S/C14H14O2/c1-10-7-12(15)9-14(16)13(10)8-11-5-3-2-4-6-11/h2-7,9,15-16H,8H2,1H3

InChI Key

VPHJXVVCNGTIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC=CC=C2)O)O

Origin of Product

United States

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